![molecular formula C12H17FN4O2S B6435369 N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549040-71-1](/img/structure/B6435369.png)

N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

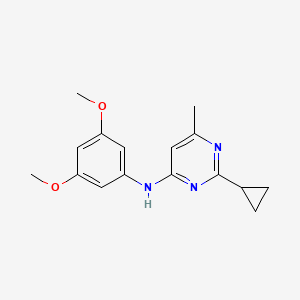

The compound “N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a fluorine atom attached to the pyrimidine ring, an azetidine ring which is a saturated four-membered ring with three carbon atoms and one nitrogen atom, and a cyclopropane ring which is a three-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of nitrogen in the azetidine and pyrimidine rings would likely result in these parts of the molecule being planar. The cyclopropane ring would introduce some strain into the molecule due to its small ring size .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any charges or polar groups. For example, the presence of nitrogen and fluorine atoms could potentially make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine

This compound has been used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480 . The synthesis was carried out using an immobilized amine transaminase from Vibrio fluvialis (Vf-ATA) in a packed-bed reactor . The biotransformation was run in a homogeneous system including dimethyl carbonate as a green co-solvent .

Inhibition of Jak/Stat Pathway

The compound is a potent Jak2 inhibitor . It inhibits signaling and proliferation of Jak2 V617F cell lines in vitro . It demonstrates in vivo efficacy in a TEL-Jak2 model . This makes it a potential therapeutic target for myeloproliferative neoplasms, a group of hematological malignancies characterized by clonal expansion of one or more myeloid lineages .

Pharmaceutical Research

The compound is available from suppliers for scientific research needs . This indicates its use in pharmaceutical research, possibly for the development of new drugs or therapies.

Development of New Inhibitors

The compound has been used in the discovery of a series of pyrazol-3-yl pyrimidin-4-amines . These are identified as potent Jak2 inhibitors, which are valuable in the treatment of various diseases .

Study of Enzymatic Activities

The compound has been used in the study of amine transaminases (ATAs), which catalyze the enantioselective amination of ketones . This research can contribute to the development of new enzymatic processes and products.

Green Chemistry

The compound has been used in a biotransformation process that includes dimethyl carbonate as a green co-solvent . This indicates its potential use in green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN4O2S/c1-16(20(18,19)11-2-3-11)6-9-7-17(8-9)12-14-4-10(13)5-15-12/h4-5,9,11H,2-3,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERRXTQBDGQRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6435299.png)

![6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B6435319.png)

![1-[1-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6435347.png)

![N-methyl-N-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435355.png)

![N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B6435363.png)

![N-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435374.png)

![N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435381.png)

![N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435382.png)

![N-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435383.png)

![N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435386.png)

![N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435394.png)

![N-{[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435397.png)

![N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6435412.png)